Urease-IN-2
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Overview
Description
Urease-IN-2 is a potent inhibitor of the enzyme urease, which plays a critical role in the hydrolysis of urea into ammonia and carbon dioxide Urease is a nickel-dependent enzyme found in various organisms, including bacteria, fungi, algae, and plants
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urease-IN-2 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This process often includes optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize impurities. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
Urease-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield different oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Urease-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in inhibiting urease activity in various organisms, including pathogenic bacteria.
Medicine: Explored for its potential therapeutic applications in treating infections caused by urease-producing bacteria.
Industry: Utilized in agricultural practices to control urease activity in soil, thereby reducing ammonia volatilization and improving nitrogen utilization.
Mechanism of Action
Urease-IN-2 exerts its effects by binding to the active site of the urease enzyme, thereby inhibiting its catalytic activity. The compound interacts with the nickel ions present in the active site, preventing the hydrolysis of urea. This inhibition leads to a decrease in ammonia production and an overall reduction in pH levels.
Comparison with Similar Compounds
Similar Compounds
Thiourea: A well-known urease inhibitor with similar inhibitory effects.
Acetohydroxamic Acid: Another urease inhibitor used in medical applications.
Triazolothiadiazoles: A class of compounds with potent urease inhibitory activity.
Uniqueness of Urease-IN-2
This compound stands out due to its high potency and specificity for the urease enzyme. Compared to other inhibitors, this compound exhibits a stronger binding affinity and more effective inhibition of urease activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C26H25N5O5S3 |
---|---|
Molecular Weight |
583.7 g/mol |
IUPAC Name |
N-cyclohexyl-2-(N-[2-[[5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]anilino)-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C26H25N5O5S3/c32-21(16-38-26-29-28-25(39-26)19-13-14-22(36-19)31(34)35)30(18-10-5-2-6-11-18)23(20-12-7-15-37-20)24(33)27-17-8-3-1-4-9-17/h2,5-7,10-15,17,23H,1,3-4,8-9,16H2,(H,27,33) |
InChI Key |
CSQPTJPJLZQFJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(C2=CC=CS2)N(C3=CC=CC=C3)C(=O)CSC4=NN=C(S4)C5=CC=C(O5)[N+](=O)[O-] |
Origin of Product |
United States |
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